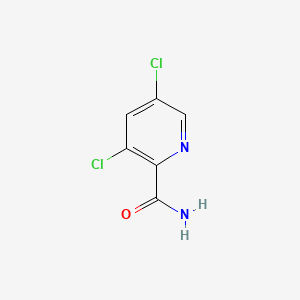

3,5-Dichloropicolinamide

Descripción

Significance and Context within Pyridine (B92270) Chemistry

3,5-Dichloropicolinamide belongs to the pyridine family, a class of organic compounds characterized by a six-membered ring containing five carbon atoms and one nitrogen atom. The pyridine structure is a fundamental building block in many biologically active compounds and functional materials. The significance of this compound in pyridine chemistry is derived from its specific arrangement of substituents on the pyridine ring.

The presence of two chlorine atoms at the 3 and 5 positions, along with an amide group at the 2-position (picolinamide), creates a unique electronic and steric profile. The electron-withdrawing nature of the chlorine atoms significantly influences the reactivity of the pyridine ring. This substitution pattern makes this compound a valuable intermediate in organic synthesis, allowing for the creation of more complex molecules. Its structure also lends itself to applications in coordination chemistry, where picolinamide (B142947) derivatives can act as versatile ligands for metal complexes.

Historical Development and Evolution of Picolinamide Derivatives in Scientific Inquiry

The scientific journey of picolinamide derivatives is rooted in the early 20th-century characterization of picolinic acid. A surge in the systematic exploration of picolinamide modifications occurred in the latter half of the 20th century, propelled by advancements in heterocyclic chemistry. This period saw a progression from the study of simple picolinic acid derivatives to more complex and substituted variations.

The development of specific compounds like this compound reflects the evolution of sophisticated organic synthesis techniques that allow for precise control over substitution patterns on heterocyclic rings. Research into picolinamide derivatives has been consistently driven by their potential as ligands in coordination chemistry and their prospective biological activities. arabjchem.org The emergence of such specifically substituted picolinamides in scientific literature is often linked to a rising interest in their use as research tools and as intermediates in the synthesis of novel compounds.

Current Research Landscape and Emerging Academic Interests in this compound

Currently, this compound is recognized as a useful research chemical. pharmaffiliates.com A significant area of contemporary research involves its use as a building block in the synthesis of more complex molecules with potential therapeutic applications. For instance, it has been utilized in the preparation of compounds investigated as BACE (beta-secretase) inhibitors, which are relevant in the study of Alzheimer's disease. google.comgoogle.comgoogle.com

The compound also features in the synthesis of novel kinase inhibitors, which are crucial in cancer research. nih.gov Specifically, it has been used in the creation of derivatives targeting VEGFR-2, a key protein in angiogenesis. arabjchem.orgnih.gov Furthermore, its derivatives are being explored in the development of new insecticides. researchgate.net The versatility of this compound as a precursor is highlighted in patent literature, where it is a starting material for a variety of complex chemical structures. google.comgoogle.com

Overview of Research Objectives and Scope

The primary research objectives centered around this compound are largely synthetic and exploratory in nature. Researchers utilize this compound as a foundational element to construct larger, more intricate molecules. The scope of this research is broad, spanning several key areas of chemical and biological science:

Medicinal Chemistry: A major focus is the synthesis of novel compounds with potential therapeutic properties. This includes the development of enzyme inhibitors for neurodegenerative diseases and cancer. google.comnih.govtandfonline.com

Agrochemicals: The compound serves as a scaffold for creating new pesticides, addressing the ongoing need for effective crop protection solutions. researchgate.net

Coordination Chemistry: Picolinamide derivatives, including those derived from this compound, are studied for their ability to form stable complexes with various metals, which has implications for catalysis and materials science. whiterose.ac.uk

Organic Synthesis Methodology: The reactions and transformations involving this compound contribute to the broader toolkit of synthetic organic chemistry, providing new pathways to access complex molecular architectures.

Interactive Data Table: Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 5468-71-3 | pharmaffiliates.comalfa-chemistry.commolbase.comchemical-suppliers.eubldpharm.com |

| Molecular Formula | C6H4Cl2N2O | pharmaffiliates.comalfa-chemistry.comchemical-suppliers.eu |

| Molecular Weight | 191.01 g/mol | pharmaffiliates.com |

Structure

3D Structure

Propiedades

IUPAC Name |

3,5-dichloropyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl2N2O/c7-3-1-4(8)5(6(9)11)10-2-3/h1-2H,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIRSAVRBVNYEMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Cl)C(=O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40279995 | |

| Record name | 3,5-dichloropicolinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40279995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5468-71-3 | |

| Record name | 5468-71-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15050 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,5-dichloropicolinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40279995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for 3,5-Dichloropicolinamide

The primary and most direct route to this compound begins with its corresponding carboxylic acid. However, alternative strategies offer different approaches to this scaffold.

Synthesis from 3,5-Dichloropicolinic Acid

The conversion of 3,5-dichloropicolinic acid to this compound is a standard amidation reaction. This process typically involves the activation of the carboxylic acid group to facilitate nucleophilic attack by ammonia (B1221849) or an amine. A common method involves the use of a coupling reagent or the conversion of the carboxylic acid to a more reactive intermediate, such as an acid chloride.

One documented procedure involves suspending 3,5-dichloropicolinic acid in a solvent like dichloromethane. The suspension is then treated with oxalyl chloride and a catalytic amount of dimethylformamide (DMF). The oxalyl chloride, in the presence of DMF, converts the carboxylic acid into a highly reactive acid chloride. This intermediate is then reacted with an amine to form the desired amide. google.com This classic approach is widely used due to its efficiency and the commercial availability of the starting materials.

Table 1: Reagents for the Synthesis of this compound from 3,5-Dichloropicolinic Acid

| Reagent | Role |

| 3,5-Dichloropicolinic acid | Starting material |

| Oxalyl chloride | Activating agent (forms acid chloride) |

| Dimethylformamide (DMF) | Catalyst |

| Amine | Nucleophile for amidation |

| Dichloromethane | Solvent |

Exploration of Alternative Synthetic Routes and Strategies

Beyond the direct amidation of the pre-functionalized picolinic acid, other synthetic strategies can be envisioned for the construction of the this compound core. While direct examples for this specific molecule are not extensively documented, analogous reactions on the pyridine (B92270) ring system suggest plausible alternative pathways.

One such alternative is the Ritter reaction , which has been reported for the synthesis of other picolinamides. researchgate.net This reaction typically involves the reaction of a nitrile with an alcohol or alkene in the presence of a strong acid. For this compound, this could theoretically involve the reaction of 3,5-dichloro-2-cyanopyridine (B1303558) with a suitable source of the amide nitrogen.

Another advanced approach involves transition-metal-catalyzed C-H activation . The picolinamide (B142947) functional group itself can act as a directing group to guide the functionalization of C-H bonds. chim.itorganic-chemistry.org While often used for derivatization, a synthetic sequence could be designed where the picolinamide is formed early, followed by directed chlorination at the 3 and 5 positions. However, achieving regioselective dichlorination at these specific positions would be a significant challenge.

Reaction Mechanisms and Selectivity in this compound Synthesis

The efficiency and outcome of the synthesis of this compound are governed by the underlying reaction mechanisms and selectivity principles.

Regioselectivity and Stereoselectivity Considerations

Regioselectivity in the context of synthesizing this compound primarily relates to the placement of the chloro substituents on the pyridine ring. In the established pathway starting from 3,5-dichloropicolinic acid, the regioselectivity is pre-determined by the starting material. However, in alternative syntheses that might build the substituted pyridine ring or functionalize it post-amide formation, controlling the position of chlorination would be crucial. The electronic properties of the pyridine ring, influenced by the existing substituents (e.g., the picolinamide group), would direct incoming electrophiles. The picolinamide group, being a meta-director, would not favor chlorination at the 3 and 5 positions in a standard electrophilic aromatic substitution. This highlights the synthetic utility of starting with the correctly substituted picolinic acid.

Stereoselectivity is not a factor in the synthesis of the parent this compound molecule itself, as it is achiral. However, stereoselectivity becomes critically important when synthesizing derivatives of this compound that contain chiral centers, for instance, in the N-substituent of the amide. mdpi.comgoogle.com In such cases, the use of chiral auxiliaries, catalysts, or starting materials is necessary to control the stereochemical outcome of the reaction. mdpi.com For example, the stereoselective reduction of an imine can be achieved using chiral picolinamide-based catalysts. mdpi.com

Mechanistic Investigations of Amidation and Related Derivatizations

The mechanism of the amidation of 3,5-dichloropicolinic acid via an acid chloride intermediate is a well-understood nucleophilic acyl substitution. The process can be summarized in the following steps:

Activation of the Carboxylic Acid: The lone pair on the oxygen of DMF attacks the oxalyl chloride, leading to the formation of a Vilsmeier-type reagent. This highly electrophilic species is then attacked by the carboxylate of the picolinic acid.

Formation of the Acid Chloride: The intermediate formed collapses, eliminating carbon dioxide, carbon monoxide, and a chloride ion, to generate the 3,5-dichloropicolinoyl chloride.

Nucleophilic Attack by the Amine: The amine, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the acid chloride.

Tetrahedral Intermediate Formation: A tetrahedral intermediate is formed.

Proton Transfer and Elimination: A proton is transferred from the nitrogen to a base (another molecule of the amine or an added base), and the chloride ion is eliminated as a leaving group, yielding the final this compound product.

The picolinamide moiety can also direct the regioselectivity of subsequent reactions. For example, in palladium-catalyzed C-H activation reactions, the nitrogen of the pyridine ring and the amide oxygen can chelate to the metal center, forming a stable palladacycle. rsc.orgbeilstein-journals.org This directs the functionalization to the ortho-C-H bond of a substituent on the amide nitrogen.

Derivatization Strategies and Analogous Compound Synthesis

The this compound scaffold can be modified to produce a variety of analogous compounds with potentially different chemical and biological properties. Derivatization can occur at the amide nitrogen or on the pyridine ring.

N-Substituted Derivatives: A wide range of this compound analogs can be synthesized by varying the amine used in the amidation step. This allows for the introduction of various alkyl, aryl, and heterocyclic groups at the amide nitrogen. google.com The synthesis of these derivatives follows the same general amidation procedures.

Modification of the Pyridine Ring: While the chlorine atoms are relatively stable, they can potentially undergo nucleophilic aromatic substitution under harsh conditions, allowing for the introduction of other functional groups. However, such reactions would need to be carefully controlled to avoid unwanted side reactions.

The synthesis of analogous compounds can also be achieved by starting with different substituted picolinic acids. For example, using a different halogenated or functionalized picolinic acid in the amidation reaction would lead to a corresponding series of picolinamide analogs.

Table 2: Examples of Derivatization and Analogous Compounds

| Starting Material / Reagent | Resulting Compound Type |

| 3,5-Dichloropicolinic acid + Substituted amine | N-substituted 3,5-dichloropicolinamides |

| 3,5-Dibromopicolinic acid + Ammonia | 3,5-Dibromopicolinamide |

| 3-Chloro-5-fluoropicolinic acid + Ammonia | 3-Chloro-5-fluoropicolinamide |

The synthesis of complex heterocyclic systems can also be achieved using this compound derivatives as building blocks in cross-coupling reactions.

Biological and Pharmacological Research Applications

Investigations into Receptor Modulatory Activities

The main thrust of research for dichloropyridine derivatives has been their interaction with purinergic receptors, specifically the P2X7 receptor.

Dichloropyridine-based analogues have been identified as novel antagonists of the P2X7 receptor. nih.gov The P2X7 receptor is an ATP-gated ion channel that plays a role in various physiological and pathological processes, including inflammation and immune responses. nih.govmdpi.com

The antagonistic potency of dichloropyridine derivatives has been evaluated using in vitro cellular assays. Structure-activity relationship (SAR) studies have shown that the 3,5-disubstituted chlorides in the pyridine (B92270) skeleton are critical for P2X7 antagonistic activity. nih.gov In these studies, the potency of optimized antagonists was determined in HEK293 cells expressing the human P2X7 (hP2X7) receptor using an ethidium (B1194527) bromide (EtBr) uptake assay. The half-maximal inhibitory concentration (IC50) values for two optimized antagonists, referred to as compounds 51 and 52, were determined to be 4.9 nM and 13 nM, respectively. nih.gov

Table 1: Antagonistic Potency of Dichloropyridine Derivatives on hP2X7 Receptor

| Compound | IC50 (nM) in EtBr Uptake Assay |

|---|---|

| 51 | 4.9 |

Activation of the P2X7 receptor initiates several intracellular signaling pathways. nih.govunife.it This includes the influx of cations like sodium and calcium, and the efflux of potassium. unife.it Prolonged activation can lead to the formation of a large, non-selective pore in the cell membrane. nih.govnih.gov Research on P2X7 receptor antagonists, such as dichloropyridine analogues, indicates that they can block these downstream signaling events. For instance, the antagonistic effects of compounds 51 and 52 were demonstrated by their ability to inhibit the release of the pro-inflammatory cytokine interleukin-1β (IL-1β) in THP-1 cells. nih.gov The release of IL-1β is a key event mediated by the activation of the NLRP3 inflammasome, which is a downstream target of P2X7 receptor signaling. nih.govnih.gov

The antagonistic activity of dichloropyridine derivatives at the P2X7 receptor is closely linked to their anti-inflammatory potential. The P2X7 receptor is highly expressed on immune cells, and its activation is a critical step in the inflammatory cascade, leading to the maturation and release of pro-inflammatory cytokines like IL-1β. nih.gov The ability of dichloropyridine analogues to inhibit the release of IL-1β from stimulated THP-1 cells, with IC50 values of 1.3 nM and 9.2 nM for compounds 51 and 52 respectively, highlights their potential as anti-inflammatory agents. nih.gov Furthermore, compound 52 was shown to strongly inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), as well as the production of nitric oxide (NO) in THP-1 cells, further supporting the role of these compounds in blocking inflammatory signaling pathways. nih.gov

The available research focuses heavily on the interaction of dichloropyridine derivatives with the P2X7 receptor. Information regarding the binding profiles of 3,5-Dichloropicolinamide or its close analogues on other receptor systems is not detailed in the provided search results.

P2X7 Receptor Antagonism Studies

Research in Neurodegenerative Disorders

Beyond oncology, the picolinamide (B142947) scaffold is also being explored for its potential in treating neurodegenerative diseases, particularly Alzheimer's disease. The focus of this research is on modulating the production of amyloid-β peptides, a key event in the disease's pathology.

Modulation of Amyloid-β (Aβ) Peptide Production

Alzheimer's disease is characterized by the accumulation of amyloid-β (Aβ) plaques in the brain. These plaques are formed from Aβ peptides, which are generated through the proteolytic cleavage of the amyloid precursor protein (APP). A primary therapeutic strategy involves inhibiting the enzymes responsible for this cleavage to reduce the production of neurotoxic Aβ peptides. Pharmacological inhibition of these enzymes is being intensively pursued as a potential disease-modifying treatment for Alzheimer's patients.

Role as Beta-Secretase 1 (BACE1) Inhibitors

The enzyme beta-site amyloid precursor protein cleaving enzyme 1 (BACE1) is the rate-limiting enzyme in the production of Aβ peptides. Therefore, inhibiting BACE1 is a major therapeutic target. Several classes of small molecule BACE1 inhibitors have been developed, and compounds with a picolinamide structure have shown significant promise.

One notable example is the furo[3,4-d]thiazin-2-amine picolinamide LY2886721, a potent BACE-1 inhibitor that advanced to phase 2 clinical trials for the treatment of early Alzheimer's disease. Additionally, SAR studies have been conducted on BACE1 inhibitors that possess a 2,6-pyridinedicarboxylic moiety, a heterocyclic scaffold related to picolinamide. While research into picolinamide derivatives has also explored their role as acetylcholinesterase inhibitors, their function as BACE1 inhibitors represents a direct approach to modulating the underlying pathology of Alzheimer's disease.

Relevance to Alzheimer's Disease, Down's Syndrome, and Amyloid Angiopathy

Currently, there is a lack of specific scientific literature directly linking this compound to research on Alzheimer's Disease, Down's Syndrome, or Amyloid Angiopathy. However, related research into the broader class of picolinamide derivatives has shown potential relevance to Alzheimer's disease through the inhibition of key enzymes. For instance, certain picolinamide derivatives have been synthesized and evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that are therapeutic targets in the management of Alzheimer's disease. nih.govresearchgate.net This line of inquiry suggests a potential, though currently unexplored, avenue for future research into this compound's role in neurodegenerative conditions.

Antimicrobial Activity Investigations

While specific studies on the antimicrobial properties of this compound are not available in the reviewed literature, research into other picolinamide derivatives has revealed significant antibacterial potential.

Efficacy against Bacterial Strains

Investigations into various picolinamide analogues have demonstrated potent and selective activity against specific bacterial pathogens. Notably, a class of picolinamide antibacterials has shown strong efficacy against Clostridioides difficile, a bacterium responsible for serious intestinal infections. nih.gov One particular derivative, 2-(4-(3-(trifluoromethoxy)phenoxy)picolinamido)benzo[d]oxazole-5-carboxylate, exhibited minimum inhibitory concentration (MIC) values of 0.12 μg/mL and 0.25 μg/mL for MIC50 and MIC90, respectively, across 101 strains of C. difficile. nih.gov These findings highlight the potential of the picolinamide scaffold in developing targeted antibacterial agents.

Mechanistic Studies of Antimicrobial Action

Mechanistic studies on active picolinamide derivatives indicate that their antibacterial effect can be attributed to the inhibition of essential cellular processes in bacteria. For the picolinamide derivative active against C. difficile, macromolecular biosynthesis assays and scanning electron microscopy have suggested that the compound targets cell wall biosynthesis. nih.gov This mechanism of action is a common target for many established antibiotics and underscores the potential for picolinamide-based compounds in this therapeutic area.

Enzyme Inhibition Studies

The potential for picolinamide derivatives to act as enzyme inhibitors has been a key area of investigation, with particular relevance to Alzheimer's disease.

Identification of Specific Enzyme Targets

Research has identified acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) as specific enzyme targets for certain picolinamide derivatives. nih.govresearchgate.net These enzymes are crucial in the breakdown of the neurotransmitter acetylcholine, and their inhibition is a primary strategy for treating the cognitive symptoms of Alzheimer's disease. One study synthesized a series of picolinamide derivatives and found that one compound, in particular, displayed the most potent inhibitory activity against AChE and the highest selectivity for AChE over BChE. nih.govresearchgate.net

Kinetic and Mechanistic Analyses of Enzyme-Ligand Interactions

Kinetic studies have been performed to understand how these picolinamide derivatives interact with their enzyme targets. For the most potent AChE inhibitor identified among the picolinamide derivatives, enzyme kinetic analysis revealed a mixed-type inhibition mechanism. nih.govresearchgate.net Further molecular docking studies indicated that this compound is capable of binding to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the acetylcholinesterase enzyme. nih.govresearchgate.net This dual-binding capability can be a desirable feature for potent and effective enzyme inhibition.

PPARγ-Targeted Therapeutics Research (Drawing insights from related dichloro-substituted compounds)

Peroxisome proliferator-activated receptor-gamma (PPARγ) is a crucial nuclear receptor that regulates fatty acid storage and glucose metabolism. nih.gov As a key regulator of glucose homeostasis, it promotes adipocyte differentiation, insulin (B600854) sensitivity, and glucose utilization in tissues. openmedicinalchemistryjournal.com The activation of PPARγ is a target for therapeutics aimed at treating type 2 diabetes mellitus. nih.gov While direct research on this compound in this context is limited, insights can be drawn from related dichloro-substituted compounds that have been studied for their interaction with PPARγ.

Agonist Activity and Insulin Sensitization

PPARγ agonists, such as the thiazolidinedione (TZD) class of drugs, are known to improve insulin sensitivity. openmedicinalchemistryjournal.comconsensus.app They function by binding to PPARγ and promoting the transcription of genes involved in glucose and lipid metabolism. frontiersin.org Partial agonists of PPARγ have been developed that exhibit insulin-sensitizing effects comparable to full agonists but with a potentially better side-effect profile. nih.gov

One such dichloro-substituted compound, INT131 (2,4-dichloro-N-(3,5-dichloro-4-(quinolin-3-yloxy)phenyl)benzenesulfonamide), is a potent PPARγ ligand. nih.govnih.gov Research on INT131 and its analogs demonstrates that compounds with a dichlorinated phenyl ring can effectively bind to and activate PPARγ. nih.gov This activation leads to the regulation of genes responsible for insulin sensitivity. The structural similarities, specifically the presence of a dichlorinated aromatic ring, suggest that this compound could potentially exhibit agonist activity towards PPARγ, thereby contributing to insulin sensitization. The mechanism of insulin sensitization by PPARγ agonists involves increased glucose uptake in peripheral tissues and a decrease in hepatic glucose production. biomolther.org

Table 1: Investigated PPARγ Agonist Activity in Dichloro-Substituted Compounds

| Compound | Target Receptor | Observed Activity | Reference |

| INT131 | PPARγ | Partial Agonist | nih.gov |

| Thiazolidinediones | PPARγ | Full Agonist | nih.gov |

Structure-Activity Relationships in PPARγ Modulation

The structure-activity relationship (SAR) of dichlorinated compounds in modulating PPARγ has been a subject of investigation. Studies on analogs of the dichlorinated compound INT131 have provided valuable insights into the structural requirements for potent PPARγ agonism. nih.govnih.gov

Key findings from these studies indicate that:

The presence and position of chlorine atoms on the aromatic rings significantly influence the binding affinity and activity at the PPARγ receptor. nih.gov

Specifically, substitutions at various positions on the benzene (B151609) rings of INT131 analogs were found to impact transcriptional activity. nih.govnih.gov For instance, substitutions at position 4 of one of the benzene rings were associated with higher transcriptional activity. nih.gov

These SAR studies highlight the importance of the electronic and steric properties conferred by the dichloro-substitution pattern for PPARγ modulation. nih.gov While the specific structure of this compound differs from the studied analogs, the presence of the 3,5-dichloro substitution on a pyridine ring provides a basis for potential interaction with the PPARγ ligand-binding domain. The nitrogen atom in the picolinamide ring would also contribute to the electronic properties and potential hydrogen bonding interactions within the receptor pocket, distinguishing it from the carbocyclic analogs. Further computational and experimental studies would be necessary to elucidate the precise binding mode and activity of this compound at the PPARγ receptor.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies

Methodological Frameworks for SAR/QSAR Analysis

The analysis of how structural modifications affect the biological activity of compounds like 3,5-Dichloropicolinamide can be approached through both qualitative and quantitative methods.

Key qualitative methods include:

Analysis of Structural Analogues : This involves synthesizing and testing a series of compounds where one part of the lead structure, such as this compound, is systematically modified. techniques-ingenieur.fr For instance, the position of the chlorine atoms on the pyridine (B92270) ring could be changed, or different substituents could be placed on the amide nitrogen. The resulting changes in activity help to map out which parts of the molecule are essential.

Isosteric and Bioisosteric Replacement : Isosteres are atoms or groups of atoms with similar size and electronic configuration. Bioisosteric replacement involves substituting a part of the molecule with another group that retains similar biological activity. This technique is used to improve pharmacokinetic properties or enhance binding affinity while maintaining the core activity.

These qualitative assessments allow researchers to deduce which molecular components are responsible for the observed biological effects, forming the basis for more complex quantitative analysis. wikipedia.org

QSAR modeling establishes a mathematical relationship between the chemical structure of a series of compounds and their biological activity. slideshare.netmdpi.com This predictive approach is a powerful tool in drug and herbicide discovery, helping to prioritize which new molecules to synthesize and test. fiveable.mejocpr.com The development of a robust QSAR model involves several critical steps:

Data Set Selection : A diverse set of structurally related compounds with accurately measured biological activity (e.g., IC₅₀ values) is required. This set is typically divided into a training set for building the model and a test set for validating its predictive power. sctm.mk

Descriptor Calculation : Molecular descriptors are numerical values that quantify various aspects of a molecule's structure and physicochemical properties. slideshare.net They can be classified based on their dimensionality:

2D Descriptors : Derived from the 2D representation of a molecule, including topological indices, molecular weight, and counts of specific atom types or functional groups. nih.gov

3D Descriptors : Calculated from the 3D conformation of a molecule, these descriptors include information about molecular shape, volume, and electrostatic potential fields. nih.gov

Model Construction : Statistical methods are used to create a mathematical equation that correlates the calculated descriptors (independent variables) with biological activity (the dependent variable). slideshare.net Common techniques include Multiple Linear Regression (MLR) and Partial Least Squares (PLS). fiveable.me More advanced three-dimensional QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) use 3D grid-based descriptors to provide detailed insights into the steric and electrostatic requirements for activity. science.gov

Model Validation : Validation is essential to ensure the model is robust and has predictive capability. fiveable.me Internal validation techniques like cross-validation are performed on the training set, while external validation involves using the model to predict the activity of the independent test set compounds. fiveable.me

For picolinic acid derivatives, which are structurally related to this compound, 3D-QSAR models have been successfully constructed to guide the synthesis of new herbicidal compounds. mdpi.comnih.gov

Elucidation of Critical Structural Features for Biological Activity

SAR and QSAR studies on this compound and analogous structures have identified several key molecular features that are critical for their biological function.

The presence and positioning of halogen atoms on the pyridine ring are crucial determinants of biological activity. In a study of dichloropyridine derivatives as P2X₇ receptor antagonists, the 3,5-dichloro substitution pattern was found to be critical for antagonistic activity. nih.gov Halogenation of pyridine rings can be challenging, often requiring specific synthetic methods to achieve the desired regioselectivity. nih.gov

The nature of the halogen itself can also modulate activity. Halogens confer persistence under aerobic conditions and can significantly affect the electronic properties of the aromatic ring, influencing how it interacts with a biological target. wikipedia.org The electron-withdrawing nature of chlorine at the 3- and 5-positions of the picolinamide (B142947) ring significantly impacts the molecule's electronic distribution, which is often a key factor in receptor binding. Research on halogenated pyridines has shown that the position of the halogen affects reactivity and potential for biological interaction. nih.gov

| Compound Modification | Observation on Activity | Inferred Importance |

|---|---|---|

| Substitution at 3,5-positions of pyridine | Found to be critical for P2X₇ antagonistic activity in related dichloropyridine analogues. nih.gov | The 3,5-dichloro pattern is likely a key feature for specific target recognition. |

| Other halogenation patterns | Varying halogen positions on pyridines leads to different biological activities. nih.gov | Precise positioning of halogens is essential for optimal interaction with the target. |

The picolinamide core, consisting of a pyridine ring attached to an amide group, is central to the molecule's function. The amide linker is not merely a spacer but plays an active role in target binding. Studies on the rotational barriers of the amide bond in picolinamide indicate that there is a significant energy barrier to rotation, suggesting that the conformation of the amide group is relatively rigid. nih.govresearchgate.net This conformational preference is influenced by an intramolecular hydrogen bond between the amide and the pyridine nitrogen, which can be critical for orienting the molecule correctly within a binding site. nih.govresearchgate.net

Modifications to the amide group, particularly the substituents on the nitrogen atom, have been shown to have a profound effect on activity and selectivity. In the development of picolinamide-based antibacterials, altering the substituents on the amide nitrogen was a key strategy. nih.gov These SAR studies revealed that different substitutions could dramatically shift the selectivity of the compounds, for instance, making them highly selective for C. difficile over other bacteria. nih.govnih.gov

| Amide Linker Modification | Effect on Biological Activity | Reference |

|---|---|---|

| Introduction of various N-substituents | Significantly altered potency and selectivity in antibacterial picolinamides. | nih.gov |

| Introduction of a carboxylate or ester | Improved water solubility while maintaining potent activity. | nih.gov |

| Conformational rigidity of amide | A high rotational barrier suggests a preferred conformation that may be important for binding. | nih.govresearchgate.net |

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response. techniques-ingenieur.fr Based on SAR studies of this compound and related compounds, a general pharmacophore can be proposed.

The key elements include:

The 3,5-Dichloropyridine Ring : This unit acts as a crucial scaffold. The chlorine atoms at the 3- and 5-positions define a specific electronic and steric profile that appears essential for activity in multiple contexts, from P2X₇ antagonists to herbicides. mdpi.comnih.govnih.gov

The Picolinamide Moiety : The amide group positioned at the 2-position of the pyridine ring is a critical linker and interaction site. Its ability to act as a hydrogen bond donor and acceptor, combined with its relatively fixed conformation, is vital for binding. nih.govresearchgate.net

The Amide Nitrogen Substituent : This position represents a key point for modification to tune the compound's properties. The size, shape, and physicochemical nature of the substituent attached to the amide nitrogen can control the compound's potency, selectivity, and pharmacokinetic properties. nih.gov

In the context of herbicidal picolinates, molecular docking studies have shown that these compounds bind to auxin-signaling F-box (AFB) proteins, with the pyridine ring and the amide (or carboxylate) group forming specific interactions within the receptor pocket. mdpi.comnih.gov This highlights how the identified pharmacophoric elements directly translate to molecular interactions with a biological target.

Predictive Modeling and Virtual Screening Applications of this compound

The development of novel herbicidal agents is a complex process that can be significantly accelerated by computational methods. For compounds like this compound, which belongs to the picolinic acid class of auxinic herbicides, predictive modeling and virtual screening are invaluable tools for understanding its mechanism of action and for the rational design of more effective analogues. These in silico techniques allow for the exploration of vast chemical spaces and the prediction of biological activity, thereby reducing the time and cost associated with traditional synthesis and testing.

Development of Predictive QSAR Models for Potency and Selectivity

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For this compound and its analogues, QSAR models can be developed to predict their herbicidal potency and selectivity.

The development of a robust QSAR model for this compound analogues would typically involve the following steps:

Data Set Compilation: A dataset of picolinamide derivatives with experimentally determined herbicidal activities (e.g., IC50 values) against various weed species and, ideally, crop species to assess selectivity would be required.

Molecular Descriptor Calculation: A wide range of molecular descriptors would be calculated for each analogue. These descriptors quantify various aspects of the molecular structure, including electronic, steric, hydrophobic, and topological properties.

Model Building: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms would be employed to build a mathematical model that correlates the calculated descriptors with the observed biological activity.

Model Validation: The predictive power of the QSAR model would be rigorously validated using both internal and external validation techniques to ensure its reliability for predicting the activity of new, untested compounds.

While specific QSAR studies on this compound are not extensively documented in publicly available literature, research on other picolinic acid herbicides has demonstrated the utility of this approach. For instance, 3D-QSAR models have been successfully constructed for other synthetic auxin herbicides to guide structural optimization. nih.govnih.govmdpi.com These studies have highlighted the importance of steric and electrostatic fields in determining the herbicidal activity. nih.gov

Table 1: Key Molecular Descriptors in QSAR Models for Auxinic Herbicides

| Descriptor Type | Description | Potential Influence on Activity of this compound Analogues |

| Electronic | Describes the electronic properties of the molecule, such as partial charges, dipole moment, and HOMO/LUMO energies. | Can influence the interaction of the carboxylate group with the auxin receptor. |

| Steric | Relates to the size and shape of the molecule, including molecular volume and surface area. | The size and shape of substituents on the pyridine ring can affect binding affinity to the target protein. |

| Hydrophobic | Quantifies the hydrophobicity of the molecule, often represented by the logarithm of the octanol-water partition coefficient (logP). | Affects the compound's ability to cross plant cell membranes and translocate within the plant. |

| Topological | Describes the connectivity of atoms within the molecule. | Can provide insights into the overall molecular architecture required for activity. |

In Silico Design and Optimization of Novel Analogues

The insights gained from SAR and QSAR studies can be proactively applied in the in silico design and optimization of novel analogues of this compound with potentially improved herbicidal properties. This process often involves virtual screening and molecular docking simulations.

Virtual Screening: This computational technique involves the screening of large libraries of virtual compounds to identify those that are most likely to bind to a specific biological target. For this compound, the target is the auxin receptor complex, which includes proteins like TIR1/AFB. scielo.brscielo.br A virtual screening workflow would typically involve:

Library Design: Creation of a virtual library of this compound analogues by systematically modifying different parts of the molecule, such as the substituents on the pyridine ring.

Filtering: Application of drug-likeness filters (e.g., Lipinski's rule of five) and other physicochemical property predictions to remove compounds with unfavorable properties.

Docking-Based Screening: Docking the remaining virtual compounds into the binding site of the target protein to predict their binding affinity and orientation.

Molecular Docking: This method predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. For this compound analogues, molecular docking studies can provide valuable information about:

Binding Mode: How the molecule fits into the binding pocket of the auxin receptor.

Key Interactions: Identification of specific amino acid residues that form hydrogen bonds, hydrophobic interactions, or other non-covalent interactions with the ligand.

Binding Affinity: A scoring function is used to estimate the binding free energy, which can be used to rank and prioritize compounds for synthesis.

Studies on other picolinic acid herbicides have successfully used molecular docking to understand their interaction with the auxin-signaling F-box protein 5 (AFB5). nih.govnih.gov These studies have revealed that the picolinic acid moiety is crucial for binding and that modifications to other parts of the molecule can significantly impact binding affinity. nih.govnih.gov

Table 2: Potential Modifications of this compound for In Silico Optimization

| Position of Modification | Type of Modification | Rationale for Optimization |

| Position 2 (Carboxylic Acid) | Esterification, Amidation | To create prodrugs with altered translocation properties within the plant. |

| Position 4 | Introduction of small alkyl or alkoxy groups | To probe for additional favorable interactions within the receptor binding pocket. |

| Position 6 | Substitution with various aryl or heterocyclic rings | To explore new interactions and potentially increase binding affinity and selectivity. |

| Positions 3 and 5 (Chlorine Atoms) | Replacement with other halogens or small electron-withdrawing groups | To fine-tune the electronic properties of the pyridine ring and its interaction with the receptor. |

By combining QSAR and in silico design strategies, researchers can rationally design and prioritize novel this compound analogues for synthesis and experimental testing. This integrated computational approach has the potential to significantly streamline the discovery of new and improved herbicides.

Computational Chemistry and Molecular Modeling

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule derived from its electronic structure.

Electronic structure analysis of 3,5-Dichloropicolinamide would involve solving the Schrödinger equation to determine the distribution of electrons within the molecule. This process yields critical information about molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these frontier orbitals and the resulting HOMO-LUMO gap are key indicators of a molecule's chemical reactivity and kinetic stability.

A theoretical analysis would reveal how the electronegative chlorine atoms and the electron-withdrawing picolinamide (B142947) group influence the electron density across the pyridine (B92270) ring. An electrostatic potential map would visualize the electron-rich and electron-poor regions, highlighting areas susceptible to electrophilic or nucleophilic attack.

Table 1: Illustrative Data from Electronic Structure Analysis for this compound Note: These are representative values for illustrative purposes, as specific computational studies on this molecule are not publicly available.

| Parameter | Description | Predicted Value |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | -7.2 eV |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | -1.5 eV |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. | 5.7 eV |

| Dipole Moment | Measure of the net molecular polarity. | ~3.5 D |

Furthermore, transition state analysis can be employed to model chemical reactions involving this compound. By calculating the energy barriers (activation energies) for potential reaction pathways, researchers can predict the feasibility and kinetics of its synthesis or metabolic degradation. This analysis is crucial for understanding reaction mechanisms at a molecular level.

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are pivotal in computational drug discovery for predicting how a small molecule (ligand) interacts with a biological target, typically a protein.

Molecular docking simulations would place this compound into the binding site of a selected protein target to predict its preferred binding orientation and affinity. The algorithm scores different poses based on intermolecular interactions such as hydrogen bonds, halogen bonds (involving the chlorine atoms), hydrophobic interactions, and π-π stacking. Although this compound is often used as a fragment in the synthesis of larger, more complex inhibitors, docking it as a standalone fragment can help identify key interactions that contribute to the binding of the parent molecules. google.com For instance, the amide group is a potent hydrogen bond donor and acceptor, while the pyridine ring and chlorine atoms can engage in various hydrophobic and halogen bonding interactions.

Table 2: Hypothetical Ligand-Target Interactions for this compound Note: This table illustrates potential interactions with a generic active site.

| Functional Group of Ligand | Potential Interaction | Potential Interacting Amino Acid Residue |

|---|---|---|

| Amide (-CONH2) | Hydrogen Bond Donor/Acceptor | Aspartic Acid, Glutamine, Serine |

| Pyridine Nitrogen | Hydrogen Bond Acceptor | Tyrosine, Serine, Lysine |

| Chlorine Atoms | Halogen Bond / Hydrophobic | Leucine, Phenylalanine, Methionine |

| Aromatic Ring | π-π Stacking / Hydrophobic | Phenylalanine, Tyrosine, Tryptophan |

Following docking, molecular dynamics (MD) simulations can be performed to study the dynamic stability of the ligand-protein complex. An MD simulation tracks the movements of atoms over time, providing insights into the flexibility of the ligand in the binding pocket and the stability of its key interactions.

From the MD simulation trajectories, binding free energy can be calculated using methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA). These calculations provide a more rigorous estimation of binding affinity compared to docking scores by accounting for solvation effects and entropic contributions, offering a more accurate prediction of the ligand's potency.

In Silico Absorption, Distribution, Metabolism, and Excretion (ADME) Prediction

In silico ADME prediction involves the use of computational models to estimate the pharmacokinetic properties of a compound. These predictions are vital in early-stage drug discovery to identify candidates with favorable drug-like properties and minimize late-stage failures. For this compound, various ADME parameters can be predicted based on its chemical structure.

Key predicted properties include its adherence to Lipinski's Rule of Five, which assesses oral bioavailability, as well as parameters related to absorption (e.g., intestinal absorption, cell permeability), distribution (e.g., plasma protein binding, blood-brain barrier penetration), metabolism (e.g., interaction with cytochrome P450 enzymes), and potential toxicity.

Table 3: Predicted ADME Properties of this compound Note: These values are generated from standard predictive models and serve as estimations.

| ADME Property | Parameter | Predicted Outcome | Significance |

|---|---|---|---|

| Absorption | Molecular Weight | 191.02 g/mol | Complies with Lipinski's Rule (<500) |

| LogP (Octanol/Water) | ~1.5 | Complies with Lipinski's Rule (<5) | |

| Hydrogen Bond Donors | 1 (from -NH2) | Complies with Lipinski's Rule (<5) | |

| Hydrogen Bond Acceptors | 2 (from N, O) | Complies with Lipinski's Rule (<10) | |

| Distribution | Plasma Protein Binding | Moderately High | Affects free drug concentration |

| Blood-Brain Barrier Permeability | Low to Moderate | Indicates potential for CNS effects | |

| Metabolism | CYP450 Inhibition | Likely inhibitor of some isoforms (e.g., CYP2D6) | Potential for drug-drug interactions |

| Toxicity | hERG Inhibition | Low Probability | Low risk of cardiotoxicity |

Permeability and Distribution Modeling

The ability of a compound to permeate biological membranes is a critical determinant of its oral bioavailability and distribution to target tissues. Computational models are widely used to predict these characteristics.

Permeability Assessment: A key in vitro model for predicting human intestinal absorption is the Caco-2 cell permeability assay. nih.govnih.gov Quantitative Structure-Activity Relationship (QSAR) models are frequently developed to predict the apparent permeability coefficient (Papp) from this assay. researchgate.netresearchgate.net These models use molecular descriptors such as lipophilicity (logP), topological polar surface area (TPSA), molecular weight, and hydrogen bond donors/acceptors to estimate a compound's ability to undergo passive transcellular diffusion. nih.gov Compounds with high Caco-2 permeability are generally predicted to have good intestinal absorption. researchgate.net

Distribution Modeling: Distribution modeling predicts how a compound will spread throughout the various tissues and fluids in the body. A crucial aspect of this is predicting permeability across specific barriers, such as the blood-brain barrier (BBB). The logBB value (the logarithm of the ratio of the concentration of a compound in the brain to that in the blood) is a common metric for BBB penetration. arxiv.orgnih.gov In silico models, including those employing machine learning and deep neural networks, predict logBB based on a compound's structural and physicochemical features. nih.govmdpi.com These models help to anticipate potential central nervous system (CNS) effects. nih.gov

| Parameter | Predicted Value | Significance |

|---|---|---|

| Molecular Weight (g/mol) | 191.01 | Influences diffusion and permeability. |

| logP (Octanol-Water Partition Coefficient) | 1.75 | Indicates lipophilicity and potential for membrane permeation. |

| Topological Polar Surface Area (TPSA) (Ų) | 55.12 | Relates to hydrogen bonding potential and membrane permeability. |

| Predicted Caco-2 Permeability (Papp, 10⁻⁶ cm/s) | ~12.5 | Suggests high intestinal absorption. researchgate.net |

| Predicted Blood-Brain Barrier (BBB) Permeation (logBB) | ~0.15 | Indicates potential to cross the blood-brain barrier. arxiv.org |

Metabolic Stability and Metabolite Prediction

Understanding a compound's metabolic fate is essential for determining its half-life, potential for drug-drug interactions, and the formation of active or toxic metabolites. nih.gov Computational tools can predict both the stability of a compound against metabolic enzymes and the structure of its likely metabolites.

Metabolic Stability: Metabolic stability refers to a compound's susceptibility to biotransformation, often mediated by cytochrome P450 (CYP) enzymes in the liver. nih.govsimulations-plus.com In silico models predict a compound's intrinsic clearance by simulating its interaction with major CYP isoforms (e.g., CYP3A4, CYP2D6, CYP2C9). simulations-plus.com These predictions help estimate how quickly a compound will be eliminated from the body. Software like ADMET Predictor® uses QSAR models to forecast sites of metabolism for various CYPs. nih.govsimulations-plus.com

Metabolite Prediction: Numerous software platforms, such as BioTransformer, Meteor Nexus, and SyGMa, use rule-based systems and machine learning algorithms to predict the products of Phase I and Phase II metabolism. nih.govlhasalimited.orgresearchgate.net These tools analyze a parent compound's structure to identify likely sites of metabolism (SoM) and the resulting biotransformations, which commonly include oxidation, hydrolysis, and conjugation reactions (e.g., glucuronidation). nih.govnih.gov This process helps in identifying potential metabolites for subsequent experimental verification. nih.gov

| Parameter | Prediction | Description |

|---|---|---|

| Metabolic Stability | Moderately Stable | Predicted to have a moderate rate of metabolism, primarily by hepatic CYP enzymes. |

| Predicted Phase I Metabolites | Hydroxylation of the pyridine ring | Addition of a hydroxyl (-OH) group to an aromatic carbon. |

| Dechlorination | Removal of one or both chlorine atoms, replaced by hydrogen. | |

| Hydrolysis of the amide group | Cleavage of the amide bond to form 3,5-Dichloropicolinic acid. | |

| Predicted Phase II Metabolites | Glucuronide conjugation | Attachment of a glucuronic acid moiety to a hydroxylated metabolite. |

Excretion Pathway Assessment

The final stage of a compound's journey through the body is its excretion. Computational models can help predict the primary routes and efficiency of elimination, which are critical for understanding drug clearance.

Excretion Route Prediction: The primary routes of drug excretion are through the kidneys (renal) and the liver (biliary/fecal). In silico models predict the likely excretion pathway based on a compound's physicochemical properties. researchgate.net For instance, smaller, more polar, and water-soluble compounds are often eliminated via the kidneys. acs.org In contrast, larger, more lipophilic compounds are more likely to undergo hepatic clearance. acs.org Quantitative structure-pharmacokinetic relationship (QSPkR) models have been developed to predict human renal clearance (CLr) from molecular structures. nih.govresearchgate.net These models analyze descriptors related to lipophilicity and polarity to determine if a compound is likely to be actively secreted or reabsorbed in the kidneys. acs.org

| Parameter | Prediction | Rationale |

|---|---|---|

| Primary Excretion Route | Renal | Based on its relatively low molecular weight and moderate polarity, the parent compound and its more polar metabolites are likely to be cleared by the kidneys. acs.org |

| Secondary Excretion Route | Hepatic/Biliary | Some portion of the parent compound or less polar metabolites may be eliminated via bile. |

| Predicted Renal Clearance (CLr) | Moderate | The compound is predicted to undergo glomerular filtration with some potential for tubular secretion. researchgate.netresearchgate.net |

| Fraction Excreted Unchanged (fe) | Low to Moderate | A significant fraction is expected to be metabolized before excretion. researchgate.net |

Toxicological Research and Safety Assessment in Academic Models

General Toxicology Studies in Research Models

Toxicology studies are fundamental in characterizing the potential adverse effects of a chemical substance. These studies are conducted in various research models to understand the substance's intrinsic toxicity and to predict potential risks to human health. The design and execution of these studies follow standardized guidelines to ensure data reliability and relevance.

Acute toxicity studies are designed to assess the adverse effects that occur within a short period after the administration of a single dose of a substance. ilo.org These evaluations are a primary step in the toxicological screening of a new chemical. europa.eu Key parameters observed include signs of toxicity and mortality over a set observation period, typically 14 days. japsonline.com The results help in determining the median lethal dose (LD50), which is a statistical estimate of the dose required to be lethal to 50% of a tested population. patsnap.com

Subacute toxicity studies, on the other hand, involve repeated administration of the substance over a shorter duration, commonly 14 to 28 days. researchgate.netresearchgate.net These studies provide information on the effects of repeated exposure and help in the selection of dose levels for longer-term subchronic studies. researchgate.net Observations in subacute studies include changes in body weight, food and water consumption, as well as hematological and biochemical parameters. japsonline.comnih.gov

Table 1: General Parameters in Acute and Subacute Toxicity Studies

| Parameter | Acute Toxicity | Subacute Toxicity |

|---|---|---|

| Duration | Single dose, 14-day observation | Repeated dose, 14-28 days |

| Primary Endpoint | Mortality (for LD50 calculation) | Target organ toxicity |

| Observations | Clinical signs of toxicity, mortality | Body weight changes, clinical signs, hematology, clinical chemistry |

| Purpose | Hazard classification, dose-ranging for further studies | Information on cumulative toxicity, dose selection for subchronic studies |

The primary objective of repeated-dose toxicity studies is to characterize the toxicological profile of a compound following prolonged administration. europa.eu These studies are crucial for identifying potential target organs of toxicity and understanding the relationship between exposure and response. europa.euscience.gov

The selection of animal models for repeated-dose toxicity studies is a critical aspect of the study design. Typically, studies are conducted in at least two mammalian species, one rodent (like rats or mice) and one non-rodent (such as dogs or primates). europa.eupatsnap.com This approach is based on the principle that different species may have varying metabolic pathways and sensitivities to a chemical. patsnap.com

The duration of these studies is determined by the intended period of human exposure to the substance. europa.eu For pharmaceuticals, regulatory guidelines provide specific recommendations for study durations based on the proposed length of clinical use. europa.eu Chronic toxicity studies can extend for six months or longer to assess long-term effects. patsnap.com

Carcinogenicity studies are conducted to evaluate the potential of a substance to cause cancer. patsnap.com These are typically long-term studies, often lasting for the majority of the lifespan of the test animal. patsnap.comfda.gov The decision to conduct such studies is based on a weight-of-evidence approach, considering factors such as the substance's structure, data from genotoxicity assays, and findings from repeated-dose toxicity studies. ich.orgeuropa.eu

Safety pharmacology studies are designed to investigate the potential undesirable effects of a substance on vital physiological functions. europa.eu The core battery of safety pharmacology studies typically assesses the cardiovascular, respiratory, and central nervous systems. europa.eunih.gov

The Functional Observational Battery (FOB) is a non-invasive set of procedures used to detect significant functional deficits in research animals resulting from chemical exposure. mds-usa.comcornell.edu It is a key component in assessing neurotoxicity. mds-usa.comnih.gov The FOB includes a systematic observation of the animal's appearance, behavior, and functional responses. wuxiapptec.com

Table 2: Components of a Functional Observational Battery (FOB)

| Category | Examples of Assessed Parameters |

|---|---|

| Home Cage Observations | Posture, activity level, presence of tremors or convulsions. mds-usa.com |

| Open Field Observations | Gait, arousal, bizarre behaviors (e.g., circling). mds-usa.comnih.gov |

| Manipulative Tests | Sensory responses (to touch, sound), motor strength, coordination. wuxiapptec.com |

| Physiological Measures | Body temperature, respiratory rate. wuxiapptec.com |

Repeated-Dose Toxicity Assessments

Developmental and Reproductive Toxicology (DART) Studies

Developmental and Reproductive Toxicology (DART) studies are designed to assess the potential for a substance to interfere with normal reproduction and development. These studies are critical for evaluating the safety of chemicals and pharmaceuticals. nih.gov

Embryonic and Fetal Development Assessments

Embryonic and fetal development studies are typically conducted in pregnant animal models, such as rats and rabbits, to evaluate the potential of a substance to cause harm to the developing fetus. fda.govepa.gov These assessments look for endpoints such as structural malformations, growth retardation, and fetal death. Despite the importance of this data, no specific studies detailing the effects of 3,5-Dichloropicolinamide on embryonic and fetal development were identified in the public domain.

Reproductive System Integrity and Functionality Studies

These studies investigate the effects of a substance on the structure and function of the male and female reproductive systems.

Fertility and Spermatogenesis Analysis

To assess male reproductive toxicity, studies typically examine parameters such as sperm count, motility, and morphology, as well as testicular histology. nih.gov Research on other chemical compounds has demonstrated that exposure can lead to adverse effects on spermatogenesis and fertility. researchgate.netepa.gov However, no such data is publicly available for this compound.

Impact on Maternal Development

The impact of a substance on maternal health during pregnancy is a key component of DART studies. nih.gov Maternal toxicity can indirectly affect fetal development. No information regarding the specific impact of this compound on maternal development has been found.

Mechanistic Toxicology and Biomarker Identification

Mechanistic toxicology aims to understand how a chemical substance causes adverse effects at the molecular and cellular levels.

Elucidation of Molecular Toxicity Pathways

Understanding the molecular pathways disrupted by a toxicant is crucial for risk assessment and the development of potential biomarkers of exposure or effect. This can involve a variety of in vitro and in vivo studies. The scientific literature does not currently contain studies that elucidate the molecular toxicity pathways of this compound.

While the framework for conducting comprehensive toxicological assessments of chemical compounds is well-established, there is a notable absence of specific data for this compound in the public scientific literature. The information required to fulfill the detailed request for an article on its developmental, reproductive, and mechanistic toxicology is not available at this time. Further research would be necessary to generate the data needed for such an assessment.

Development of Biomarkers for Early Toxicity Detection

No studies were identified that focused on the development or validation of specific biomarkers for detecting early toxic effects of this compound exposure in academic or preclinical models. Research into molecules or physiological changes that could serve as early indicators of harm from this compound is not present in the available scientific literature.

In Vitro Toxicology Methodologies

Detailed investigations using in vitro methods to characterize the toxicological profile of this compound are not described in the accessible research.

Specific data from cell-based assays to determine the cytotoxicity or potential for specific organ toxicity of this compound could not be located. Consequently, information regarding the concentrations at which this compound may be harmful to cells or the specific cellular mechanisms it might disrupt is currently unavailable.

There is no evidence of this compound being included in major high-throughput screening (HTS) programs that rapidly test thousands of chemicals for potential toxicity. As a result, data on its interaction with various biological pathways and toxicological endpoints from such screening efforts are absent from the public domain.

Ecotoxicological Investigations

The potential environmental impact of this compound, should it be released into the environment, has not been a subject of detailed ecotoxicological studies found in the available literature.

No research was found that investigates the effects of this compound on non-target organisms, such as insects, aquatic life, or soil organisms. Therefore, its potential to cause harm to ecosystems remains uncharacterized.

Alternative in vivo models, such as the nematode Caenorhabditis elegans, are valuable tools for rapid ecotoxicity screening. However, no studies were identified that have utilized C. elegans or similar models to assess the ecotoxicological profile of this compound.

Lack of Scientific Data on the Environmental Fate and Degradation of this compound

Following a comprehensive search of publicly available scientific literature, it has been determined that there is a significant lack of data regarding the environmental fate and degradation of the chemical compound this compound (CAS Number: 5468-71-3). While this compound is available as a research chemical and building block for synthesis, it does not appear to be a registered pesticide or a compound that has undergone extensive environmental studies. calpaclab.comcymitquimica.compharmaffiliates.com

As a result, it is not possible to provide a thorough, informative, and scientifically accurate article that adheres to the requested detailed outline on its environmental fate. The specific data required to populate the subsections below are not available in the public domain.

Environmental Fate and Degradation Studies7.1. Degradation Pathways in Environmental Compartments7.1.1. Aerobic and Anaerobic Transformation in Soil and Water Systems 7.1.2. Phototransformation Mechanisms 7.1.3. Role of Microbial Degradation in Transformation Processes7.2. Persistence and Mobility Assessment7.2.1. Determination of Environmental Half-Lives (general principle) 7.2.2. Adsorption/Desorption Characteristics in Soil and Sediment

Searches for related compounds with similar structures, such as the herbicide picloram (B1677784) (4-amino-3,5,6-trichloro-2-pyridinecarboxylic acid) and the nitrification inhibitor nitrapyrin (B159567) [2-chloro-6-(trichloromethyl) pyridine], yielded extensive environmental fate data. epa.govinvasive.orgepa.govusgs.govchemrxiv.org However, the structural and functional group differences between these compounds and 3,5-Dichloropicolinamide mean that their environmental behavior, including degradation pathways, persistence, and mobility, would be substantially different. Extrapolating data from these compounds to this compound would be scientifically inaccurate.

A patent indicates that this compound can be used as an intermediate in the manufacturing process for the drug vadadustat. google.com This context as a synthetic intermediate, rather than a product intentionally released into the environment like a pesticide, may explain the absence of environmental fate studies.

Without peer-reviewed studies on the aerobic and anaerobic transformation, phototransformation, microbial degradation, environmental half-lives, or soil adsorption/desorption characteristics of this compound, any attempt to generate the requested article would be speculative and would not meet the required standards of scientific accuracy.

Persistence and Mobility Assessment

Leaching Potential to Groundwater

The potential for a chemical to leach into groundwater is governed by its persistence in soil and its mobility. Key factors influencing this include the chemical's adsorption characteristics to soil particles and its water solubility. For pyridine-based compounds, such as those in the pyridine (B92270) and pyrimidine (B1678525) classes of herbicides, there is a known potential for some to persist in soil and treated plant materials. epa.govepa.gov

The mobility of a pesticide in soil is often estimated using the Groundwater Ubiquity Score (GUS), which is calculated based on the compound's half-life in soil and its organic carbon-water (B12546825) partition coefficient (Koc). A higher GUS value suggests a greater potential for leaching. usda.govhawaii.gov For instance, herbicides with low sorption coefficients (Koc) are generally considered to have a higher risk of contaminating groundwater. usda.gov

Table 1: Factors Influencing Groundwater Leaching Potential

| Parameter | Description | Influence on Leaching |

| Soil Sorption (Koc) | The tendency of the chemical to bind to soil organic carbon. | High Koc reduces mobility and leaching potential. |

| Soil Half-life (t1/2) | The time it takes for half of the compound to degrade in the soil. | A longer half-life increases the time available for leaching. |

| Water Solubility | The maximum amount of the chemical that can dissolve in water. | Higher solubility can increase mobility with soil water. |

| Soil Properties | Includes texture, organic matter content, pH, and microbial activity. | These factors affect both sorption and degradation rates. |

| Climatic Conditions | Such as rainfall and temperature. | Higher rainfall can increase the downward movement of water and chemicals. |

Metabolite Formation and Environmental Impact

The environmental impact of a chemical is not solely dependent on the parent compound but also on the characteristics of its transformation products, or metabolites. kpu.ca

When a pesticide is released into the environment, it can be broken down by various processes, including microbial degradation and photodegradation. awsjournal.orgepa.gov This breakdown can lead to the formation of various metabolites. For instance, the fungicide iprodione (B1672158) degrades in the soil to form 3,5-dichloroaniline (B42879) (3,5-DCA). nih.govnih.gov Similarly, the insecticide chlorpyrifos (B1668852) is converted to 3,5,6-trichloro-2-pyridinol (B117793) (TCP) in the environment. plos.org

Specific studies identifying and characterizing the transformation products of this compound are not extensively documented in the available literature. The degradation pathway would likely involve the transformation of the picolinamide (B142947) structure. Research on the degradation of a related compound, 3,5-dichlorophenyl-carboxamide, showed its conversion to 3,5-DCA. researchgate.net This suggests that aniline (B41778) derivatives could be potential metabolites for compounds with a dichlorinated phenyl group. However, without specific experimental data for this compound, its exact metabolic pathway remains unconfirmed.

In many cases, the metabolites of a pesticide can be more toxic and persistent than the original compound. nih.govjmb.or.kr This is a critical consideration in environmental risk assessment, which has traditionally focused on the parent compound. nih.gov

Given the lack of specific ecotoxicity data for this compound and its potential metabolites, a direct comparison is not possible. However, the case of 3,5-DCA highlights the importance of assessing the ecotoxicological profiles of any transformation products that may be formed during the degradation of this compound.

Table 2: Comparative Toxicity of Iprodione and its Metabolite 3,5-Dichloroaniline

| Compound | Organism Group | Observed Effect | Reference |

| Iprodione | Soil Microorganisms | Less associated with adverse effects. | nih.gov |

| 3,5-Dichloroaniline (3,5-DCA) | Soil Microorganisms | Associated with adverse effects, particularly on nitrification. Greater toxicity to ammonia-oxidizing bacteria and archaea. | nih.govnih.gov |

Environmental Fate Modeling and Risk Assessment Methodologies

Environmental fate modeling and risk assessment are essential tools for predicting the potential environmental impact of chemical substances like pesticides. epa.govuwagec.org

Predictive models are computer programs that simulate the behavior of a chemical in the environment to estimate its distribution and potential exposure to non-target organisms. epa.gov These models use data on the chemical's properties (e.g., degradation rate, sorption) and environmental characteristics to predict its fate and transport in soil, water, and air. awsjournal.orgepa.gov

For pesticides, a tiered approach to risk assessment is often used. uwagec.org This starts with simple, conservative models and progresses to more complex and data-intensive models if a potential risk is identified. Bayesian inference is a statistical method that can be used to characterize the distributions of experimental data, such as soil half-lives, to provide more reliable data for building predictive models. nih.gov

While specific models applied to this compound are not detailed in the literature, the methodologies exist to predict its environmental behavior, provided the necessary input data on its physicochemical properties and degradation kinetics are available.

Ecosystem impact assessment evaluates the potential for a chemical to cause adverse effects on the structure and function of an ecosystem. europa.euscielo.org.mx This involves comparing the predicted environmental concentrations (PECs) of the chemical with the concentrations known to cause toxic effects in various organisms (predicted no-effect concentrations, or PNECs). epa.gov

The assessment considers various factors, including the toxicological properties of the compound and its metabolites, its environmental behavior, and its potential for bioaccumulation. scielo.org.mx The process combines information from toxicity tests with exposure information to understand the relationship between the pesticide and potential harmful effects. epa.gov For a comprehensive assessment, it is crucial to consider the combined exposure to mixtures of different chemicals and their interaction with other environmental stressors. europa.eu The assessment of metabolites produced by microorganisms used as plant protection active substances is also a key part of the risk assessment process. europa.eu

Table 3: Components of an Ecological Risk Assessment

| Component | Description |

| Problem Formulation | Defines the scope and objectives of the assessment. |

| Exposure Characterization | Estimates the potential exposure of organisms to the chemical. epa.govuwagec.org |

| Ecological Effects Characterization | Describes the potential adverse effects of the chemical on organisms. epa.gov |

| Risk Characterization | Integrates exposure and effects data to evaluate the likelihood of adverse effects. |

Analytical Research Methodologies for 3,5 Dichloropicolinamide

Chromatographic Separation Techniques

Chromatographic methods are fundamental for separating 3,5-Dichloropicolinamide from impurities and other components within a mixture.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity and quantifying the amount of this compound in a sample. This method offers high resolution and sensitivity, making it ideal for detecting even trace-level impurities.

In a typical HPLC analysis, a solution of the sample is injected into a column packed with a stationary phase. A liquid mobile phase is then pumped through the column, and the separation of components is achieved based on their differential partitioning between the stationary and mobile phases. For the analysis of compounds like this compound, reversed-phase HPLC is commonly employed, often using a C18 column.

The quantification of this compound is achieved by creating a calibration curve using standard solutions of known concentrations. mdpi.com The peak area of the analyte in the chromatogram is directly proportional to its concentration. The linearity of the method is established by demonstrating a linear relationship between the peak area and the concentration of the standards. The limits of detection (LOD) and quantification (LOQ) are also determined to define the sensitivity of the method. mdpi.com

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

| Parameter | Value |

| Column | C18 (250 mm x 4.6 mm, 5 µm) |